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O-Deacetyl-ravidomycin -

O-Deacetyl-ravidomycin

Catalog Number: EVT-13916771
CAS Number:
Molecular Formula: C29H31NO8
Molecular Weight: 521.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of O-Deacetyl-ravidomycin involves several intricate steps. Initially, the preparation of the aglycones in the ravidomycin family is achieved through a palladium-catalyzed coupling method. This process typically utilizes appropriate stannanes and a common tetracyclic bromide as starting materials. The synthesis pathway includes Meerwein coupling of an aniline derivative with 2,5-dichloro-1,4-benzoquinone, followed by a directed Diels–Alder reaction to construct the tetracyclic framework necessary for the antibiotic's activity .

In one notable approach, researchers have successfully synthesized various analogs of ravidomycin through these methods, demonstrating the versatility and efficiency of palladium-catalyzed reactions in producing complex natural products .

Molecular Structure Analysis

The molecular structure of O-Deacetyl-ravidomycin features a tetracyclic benz[a]anthracene core, which is typical for angucyclines. The compound includes a C-glycosylated sugar moiety, specifically d-ravidosamine, which is critical for its biological activity. The structural formula can be represented as follows:

  • Molecular Formula: C₁₉H₁₉N₃O₅
  • Molecular Weight: 367.37 g/mol

The presence of specific hydroxyl groups and the configuration at various stereocenters contribute to its pharmacological properties .

Chemical Reactions Analysis

O-Deacetyl-ravidomycin undergoes various chemical reactions that enhance its biological efficacy. Key reactions include:

  • Hydroxylation: The introduction of hydroxyl groups at specific positions on the tetracyclic core can significantly influence its antitumor activity.
  • Acetylation: The acetyl group present in related compounds can be modified or removed to yield O-Deacetyl-ravidomycin, which has been shown to exhibit enhanced biological properties compared to its acetylated counterparts .
  • Glycosylation: The attachment of d-ravidosamine through C-glycosidic bonds is essential for maintaining its bioactivity.

These reactions are often catalyzed by specific enzymes encoded within the biosynthetic gene clusters associated with ravidomycin production .

Mechanism of Action

The mechanism of action of O-Deacetyl-ravidomycin primarily involves interference with bacterial RNA synthesis. The compound binds to the RNA polymerase enzyme, inhibiting transcription and ultimately leading to cell death. This mechanism is similar to that observed with other antibiotics in the angucycline family. Additionally, studies indicate that modifications to the sugar moiety can enhance binding affinity and selectivity towards bacterial targets .

Physical and Chemical Properties Analysis

O-Deacetyl-ravidomycin exhibits several notable physical and chemical properties:

  • Appearance: Yellow crystalline solid
  • Solubility: Soluble in organic solvents such as ethanol and methanol; limited solubility in water
  • Melting Point: Approximately 185 °C
  • Stability: Relatively stable under standard laboratory conditions but sensitive to light and moisture

These properties are crucial for determining its formulation and application in pharmaceutical contexts .

Applications

O-Deacetyl-ravidomycin has significant potential in scientific research and therapeutic applications:

  • Antitumor Activity: It has shown promising results against various tumor cell lines, making it a candidate for cancer treatment.
  • Antibiotic Development: As part of ongoing research into antibiotic resistance, compounds like O-Deacetyl-ravidomycin are being explored for their potential as new therapeutic agents against resistant bacterial strains.
  • Biosynthetic Studies: The study of its biosynthesis provides insights into natural product chemistry and may lead to the discovery of novel compounds with enhanced biological activities .
Biosynthesis and Genetic Regulation of O-Deacetyl-ravidomycin

Genomic Context and Gene Cluster Identification in Streptomyces spp.

The biosynthetic gene cluster (BGC) responsible for ravidomycin (and consequently O-deacetyl-ravidomycin) production was first cloned and characterized from Streptomyces ravidus through a targeted screening approach. This involved probing genomic libraries with conserved sequences from ketosynthase alpha (KSα) and NDP-sugar 4,6-dehydratase (4,6-DH) genes, known markers for type II polyketide and deoxysugar biosynthesis, respectively [1] [2].

Sequencing of the cosmid cosRav32 revealed a 33.28 kilobase (kb) DNA region harboring 36 open reading frames (ORFs) [1] [2]. This cluster was functionally validated through heterologous expression in Streptomyces lividans TK24. Expression of cosRav32 in this host resulted in the production of ravidomycin, a new ravidomycin analog, and anticipated pathway intermediates and shunt products, confirming the cluster's identity [1] [2]. Crucially, the cluster identity was further cemented by successful cross-complementation of specific gilvocarcin V mutants, demonstrating functional overlap in the biosynthetic pathways of these structurally related antibiotics [2].

Bioinformatic analysis delineated the organization of the rav cluster, identifying genes encoding:

  • Type II Polyketide Synthase (PKS) components (minimal PKS)
  • d-Ravidosamine biosynthesis enzymes
  • Post-PKS tailoring enzymes (oxygenases, methyltransferases, acetyltransferase)
  • A C-glycosyltransferase (RavGT)
  • Putative regulatory proteins
  • Genes of unknown function [1] [2].

Table 1: Core Genes within the Ravidomycin (rav) Biosynthetic Gene Cluster

GenePutative FunctionClassification
ravAKetosynthase alpha (KSα)Type II PKS (Minimal)
ravBChain Length Factor (CLF, KSβ)Type II PKS (Minimal)
ravCAcyl Carrier Protein (ACP)Type II PKS (Minimal)
ravC1Additional Acyl Carrier ProteinType II PKS (Minimal)
ravDKetoreductase (KR)Type II PKS (Accessory)
ravF, ravLCyclasesType II PKS (Accessory)
ravGTC-Glycosyltransferase (transfers d-ravidosamine to aglycone)Glycosyltransferase
ravZAcetyltransferase (Catalyzes 4′-O-acetylation of d-ravidosamine moiety)Tailoring Enzyme
ravM2, etc.Monooxygenases/Cytochrome P450sTailoring Enzymes (Oxidation)
ravX, ravYd-Ravidosamine biosynthesis enzymes (e.g., dehydratases, aminotransferase, epimerase)Deoxysugar Pathway

Enzymatic Pathways for d-Ravidosamine Biosynthesis and Modification

The amino sugar moiety d-ravidosamine is a defining structural feature of ravidomycin and its derivatives, including O-deacetyl-ravidomycin. Its biosynthesis occurs via a dedicated pathway within the rav cluster, generating the activated sugar donor NDP-d-ravidosamine (45) [1] [2]. This pathway exemplifies the modification of common sugar precursors into highly specialized deoxysugars prevalent in bioactive natural products.

The pathway initiates from α-D-glucose-1-phosphate, undergoing sequential enzymatic transformations:

  • Activation: Formation of NDP-glucose (likely catalyzed by a nucleotidyltransferase).
  • 4,6-Dehydration: Catalyzed by a 4,6-dehydratase (4,6-DH) homolog (e.g., RavX), yielding NDP-4-keto-6-deoxyglucose.
  • Transamination: Introduction of the amino group at the C-4 position, likely by a pyridoxal phosphate (PLP)-dependent aminotransferase (e.g., RavY), forming NDP-4-amino-4,6-dideoxyglucose.
  • Epimerization: Potential epimerization steps at specific positions (e.g., C-3, C-5) to generate the correct stereochemistry of d-ravidosamine. Specific enzymes for these steps within the rav cluster require further biochemical characterization but are predicted based on homology [1] [2].
  • N-Methylation?: The presence of an N-methyl group on d-ravidosamine suggests an N-methyltransferase step, although the specific gene encoding this function within the rav cluster remains to be unequivocally assigned.
  • O-Acetylation: The final step in forming the mature sugar donor for ravidomycin is the 4′-O-acetylation of NDP-d-ravidosamine. This reaction is catalyzed by the acetyltransferase RavZ, utilizing acetyl-CoA as the donor [1] [2].

O-Deacetyl-ravidomycin arises either as a biosynthetic intermediate prior to RavZ-catalyzed acetylation of the sugar moiety attached to the aglycone, or as a deacetylation product of ravidomycin. Its presence highlights RavZ as a crucial tailoring enzyme determining the acetylation state of the final product.

Table 2: Key Enzymatic Steps in d-Ravidosamine Biosynthesis and Modification

Enzymatic StepSubstrateProductEnzyme (Example)Role in O-Deacetyl-ravidomycin Formation
Activation & Initial Dehydrationα-D-Glucose-1-phosphateNDP-4-keto-6-deoxyglucoseRavX (4,6-DH)Provides core deoxysugar scaffold
TransaminationNDP-4-keto-6-deoxyglucoseNDP-4-amino-4,6-dideoxyglucoseRavY (Aminotrans.)Introduces amino group (C4)
Epimerization(s)NDP-4-amino-4,6-dideoxyglucoseNDP-d-ravidosamine (stereochemistry)(Predicted)Establishes correct sugar configuration
N-MethylationNDP-d-ravidosamine (intermediate)NDP-d-ravidosamine (N-Me)(To be confirmed)Adds N-methyl group
4′-O-AcetylationNDP-d-ravidosamineNDP-4′-O-acetyl-d-ravidosamine (45)RavZ (AcT)Prevents O-Deacetyl-ravidomycin formation at donor stage
GlycosylationAglycone + NDP-sugarGlycosylated productRavGT (C-GT)Attaches sugar (acetylated or not)
(Post-glycosylation Deacetylation)RavidomycinO-Deacetyl-ravidomycin(Potential Esterase)Generates O-Deacetyl-ravidomycin

Role of Type II Polyketide Synthases (PKS) in Aglycone Assembly

The tetracyclic coumarin-based benzo[d]naphtho[1,2-b]pyran-6-one aglycone backbone shared by ravidomycin, O-deacetyl-ravidomycin, and related gilvocarcins is synthesized by a minimal Type II Polyketide Synthase (PKS) system encoded within the rav cluster [1] [2] [4]. This system operates similarly to other angucycline/angucyclinone-producing PKSs but results in a unique scaffold after extensive tailoring.

The core minimal PKS comprises three essential proteins:

  • RavA (KSα): Ketosynthase alpha, responsible for the decarboxylative condensation of malonyl-CoA extender units.
  • RavB (CLF/KSβ): Chain Length Factor, determining the number of elongation cycles (typically 9+ cycles for a decaketide in angucyclines).
  • RavC (ACP): Acyl Carrier Protein, which carries the growing polyketide chain via a phosphopantetheine arm.Notably, the cluster encodes an additional ACP (RavC1), whose specific role might involve facilitating specific cyclization or stabilization steps [1].

Biosynthesis Sequence:

  • Chain Initiation & Elongation: The starter unit (likely acetyl-CoA) is loaded onto RavC. RavA and RavB then iteratively extend the chain using 9 malonyl-CoA units, generating a linear decaketide intermediate bound to RavC/RavC1.
  • First Ring Cyclization: The reactive poly-β-ketone chain undergoes regiospecific folding and cyclization, typically catalyzed by aromatase/cyclase enzymes (e.g., RavF, RavL). For angucyclines, this usually forms an initial anthracyclinone-like intermediate (e.g., Urdamycinone/Frenolicin type structure).
  • Oxidative Rearrangement: A defining step in gilvocarcin/ravidomycin aglycone formation is a complex oxidative rearrangement of the initial anthracyclinone intermediate. This involves Baeyer-Villiger type oxygenases or similar enzymes (e.g., GilOI homologs likely present in the rav cluster, though specific assignment requires confirmation) that cleave a specific bond (e.g., between C10a-C11 in anthracyclinone numbering) and reform the characteristic coumarin-based tetracyclic system (benzo[d]naphtho[1,2-b]pyran-6-one) found in ravidomycinone [1] [4]. This rearrangement distinguishes the pathway from simpler angucyclinone producers.
  • Reduction: The enzyme RavD, a ketoreductase (KR), acts at a specific stage, likely reducing a carbonyl group on the nascent aglycone backbone early in the pathway (e.g., C-9 carbonyl in typical angucyclinone biosynthesis), influencing the cyclization pattern and final oxidation state [1] [2].
  • Core Aglycone Formation: The product after rearrangement and initial reduction is ravidomycinone, the immediate aglycone precursor before glycosylation and further tailoring.

Table 3: Type II PKS Components and Key Steps in Ravidomycinone (Aglycone) Assembly

Component/StepGene(s)Protein/FunctionSignificance
Minimal PKS Core
Ketosynthase α (KSα)ravARavA: Catalyzes polyketide chain elongationForms carbon backbone
Chain Length Factor (CLF)ravBRavB: Determines chain length (decaketide)Defines polyketide size
Acyl Carrier Protein (ACP)ravC, ravC1RavC/RavC1: Carry growing polyketide chain (phosphopantetheine arm)Central scaffold for biosynthesis
Accessory Enzymes
Ketoreductase (KR)ravDRavD: Reduces specific carbonyl group early in pathwayControls cyclization regiochemistry and oxidation state; Essential for correct folding
Aromatase/CyclaseravF, ravLRavF/RavL: Catalyze first ring cyclizations of poly-β-ketone chainForms initial polyaromatic system (e.g., anthracyclinone)
Key Post-PKS Cyclization
Oxidative Rearrangement(e.g., ravO)Monooxygenase(s): Catalyze Baeyer-Villiger oxidation and ring rearrangementConverts anthracyclinone-type intermediate to benzo[d]naphtho[1,2-b]pyran-6-one
Core Aglycone Product-RavidomycinoneSubstrate for glycosylation and further tailoring to form O-deacetyl-ravidomycin

Regulatory Mechanisms Governing Post-PKS Tailoring Reactions

The transformation of the aglycone ravidomycinone into mature ravidomycin and its derivative O-deacetyl-ravidomycin involves a series of precisely ordered post-PKS tailoring reactions. These include C-glycosylation, oxidative modifications (hydroxylations), O-methylation, and O-acetylation. The timing and efficiency of these steps, particularly those generating O-deacetyl-ravidomycin, are under genetic and potentially enzymatic control.

  • Pathway-Specific Regulators: While specific regulators within the rav cluster (analogous to actII-ORF4 in actinorhodin biosynthesis) have not been exhaustively characterized for every tailoring step, the presence of putative regulatory genes within the cluster suggests localized control. SARP (Streptomyces Antibiotic Regulatory Protein) family regulators or LAL (Large ATP-binding regulators of the LuxR family) regulators are commonly encoded within BGCs and act as pathway-specific activators binding heptameric repeats in promoter regions [6] [8]. These regulators typically activate the transcription of biosynthetic and tailoring genes within their cluster. Constitutive expression of such regulators often leads to increased metabolite production or earlier onset [8].
  • Control of Tailoring Enzymes: The expression of genes encoding critical tailoring enzymes like RavGT (C-glycosyltransferase), RavZ (acetyltransferase), and various monooxygenases (e.g., homologs of GilOII, GilOIII, GilOIV) is likely coordinated by these pathway-specific regulators. The activity of RavZ directly determines whether the final product is ravidomycin (acetylated) or O-deacetyl-ravidomycin (non-acetylated, if RavZ is inactive or bypassed). Therefore, regulators activating ravZ expression promote the acetylated form [1] [2].
  • Cross-Cluster Complementation Evidence: The functional importance of specific tailoring oxygenases was demonstrated through cross-complementation experiments. Chrysomycin monooxygenase homologs (closely related to ravidomycin oxygenases) were able to complement corresponding mutants in the gilvocarcin V pathway (deficient in GilOII, GilOIII, or GilOIV), restoring GV production [2]. This highlights the conservation of function in these tailoring enzymes across the gilvocarcin class and implies shared or similar regulatory cues activating their expression.
  • RavGT Flexibility - A Regulatory Bypass?: The C-glycosyltransferase RavGT exhibits remarkable substrate flexibility. While its natural role is transferring NDP-4′-O-acetyl-d-ravidosamine to the aglycone, it can also transfer structurally distinct sugars like the neutral NDP-d-fucofuranose (a 5-membered furanose) when provided exogenously or via engineered pathways [1] [2]. This promiscuity suggests that RavGT itself may not be the primary regulatory point determining the sugar identity; rather, the availability of the activated NDP-sugar donor (dictated by the expression of the sugar biosynthesis pathway genes and RavZ) is key. This flexibility offers a direct route for pathway engineering to generate novel analogs, including deacetylated variants if alternative sugars lacking acetyl groups are utilized.

Heterologous Expression and Pathway Engineering for Analog Production

Heterologous expression in genetically tractable hosts like Streptomyces lividans TK24 has been instrumental in characterizing the rav cluster and producing ravidomycin derivatives, including O-deacetyl-ravidomycin and novel analogs [1] [2] [3]. This approach circumvents potential difficulties in genetically manipulating the native producer (S. ravidus) and allows for targeted pathway engineering.

  • Validation and Intermediate Production: Expression of the entire rav cluster via cosmid cosRav32 in S. lividans led to the production of ravidomycin, a new ravidomycin analog, and crucially, anticipated pathway intermediates and shunt products [1] [2]. The detection of O-deacetyl-ravidomycin (or its aglycone equivalent lacking the acetyl group) in such experiments provides strong evidence for its role as a biosynthetic intermediate occurring after glycosylation but before the RavZ-catalyzed O-acetylation step.
  • Engineering for Deacetylated Analogs: Several strategies can be employed to enhance the production of O-deacetyl-ravidomycin or generate its novel derivatives:
  • Inactivation of ravZ: Targeted deletion or disruption of the acetyltransferase gene ravZ within the heterologous host should prevent the final O-acetylation step. This is predicted to lead to the accumulation of O-deacetyl-ravidomycin as the primary glycosylated product, provided glycosylation occurs efficiently with the non-acetylated NDP-d-ravidosamine donor [1] [2].
  • Expression of Sugar Pathway Variants: Co-expressing the rav aglycone biosynthetic genes with heterologous deoxysugar pathways producing alternative amino sugars (e.g., angolosamine, desosamine) or neutral sugars (e.g., olivose, rhodosamine) could generate novel deacetylated ravidomycin analogs. The flexibility of RavGT enables this diversification [1] [2]. Recent work isolating fucomycin V (which possesses d-fucopyranose instead of d-ravidosamine attached to the same aglycone) from Streptomyces sp. Am59 demonstrates the natural occurrence and potential bioactivity of such sugar variants [3].
  • Promoter Engineering of Regulators/Tailoring Genes: Overexpressing pathway-specific positive regulators (e.g., putative SARPs within the cluster) using strong constitutive promoters can potentially boost the entire pathway flux in the heterologous host, increasing titers of all products, including O-deacetyl-ravidomycin intermediates. Conversely, using inducible promoters to fine-tune the expression of ravZ could control the ratio of acetylated vs. deacetylated end products [6] [8].
  • Combining with chry Cluster Elements: Given the high similarity and cross-complementation capabilities between ravidomycin and chrysomycin biosynthetic enzymes, co-expression or swapping of tailoring genes (especially oxygenases) between the rav and chry clusters in a heterologous host could yield novel hybrid compounds or optimize specific tailoring steps [1] [2].

These engineering strategies leverage the genetic insights gained from cluster characterization and the enzymatic flexibility of key proteins like RavGT and RavZ to specifically direct biosynthesis towards O-deacetyl-ravidomycin and related bioactive molecules with potentially altered selectivity profiles [3].

Table 4: Engineered Strategies for O-Deacetyl-ravidomycin and Analog Production

Engineering StrategyGenetic ModificationExpected OutcomeKey Enzymes/Pathways Involved
ravZ InactivationDeletion/disruption of ravZ in rav clusterAccumulation of O-deacetyl-ravidomycin (Prevents final O-acetylation)RavGT (uses NDP-d-ravidosamine)
Heterologous Sugar PathwaysExpression of alternative NDP-sugar BGCsNovel deacetylated analogs (e.g., containing d-fucofuranose, d-angolosamine)RavGT (sugar promiscuity); Alternative sugar biosynthesis genes
Regulator OverexpressionStrong promoter upstream of rav SARP/LALIncreased overall pathway flux; Higher titers of intermediates/products including O-deacetyl-ravidomycinPathway-specific transcriptional activators (e.g., SARP)
Inducible ravZ ExpressionravZ under controllable promoter (e.g., tipA)Tunable ratio of O-deacetyl-ravidomycin vs. ravidomycinRavZ (Acetyltransferase)
rav/chry Hybrid PathwaysCo-expression or gene swapping between clustersNovel hybrid metabolites with tailored oxidation/sugar patterns; Optimized stepsRavGT, Chrysomycin oxygenases, Rav oxygenases

Properties

Product Name

O-Deacetyl-ravidomycin

IUPAC Name

4-[(2S,3R,4S,5R,6S)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]-8-ethenyl-1-hydroxy-10,12-dimethoxynaphtho[1,2-c]isochromen-6-one

Molecular Formula

C29H31NO8

Molecular Weight

521.6 g/mol

InChI

InChI=1S/C29H31NO8/c1-7-14-10-17-21(19(11-14)35-5)16-12-20(36-6)23-18(31)9-8-15(22(23)27(16)38-29(17)34)28-26(33)24(30(3)4)25(32)13(2)37-28/h7-13,24-26,28,31-33H,1H2,2-6H3/t13-,24-,25-,26+,28-/m0/s1

InChI Key

ZHXCTIMNNKVMJM-YVTOXBEXSA-N

Canonical SMILES

CC1C(C(C(C(O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C=C)OC)OC)O)N(C)C)O

Isomeric SMILES

C[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C=C)OC)OC)O)N(C)C)O

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